molecular formula C12H21BO2S B13681991 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester

Cat. No.: B13681991
M. Wt: 240.17 g/mol
InChI Key: NLBHGSJZHQECCN-UHFFFAOYSA-N
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Description

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester typically involves the reaction of allylboronic acid pinacol ester with thiol compounds under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The allylthio group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is unique due to the presence of both the allylthio and boronic ester groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H21BO2S

Molecular Weight

240.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-prop-2-enylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2S/c1-7-8-16-9-10(2)13-14-11(3,4)12(5,6)15-13/h7H,1-2,8-9H2,3-6H3

InChI Key

NLBHGSJZHQECCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CSCC=C

Origin of Product

United States

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